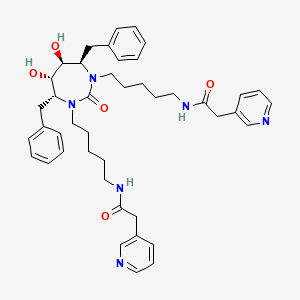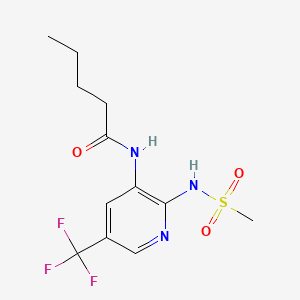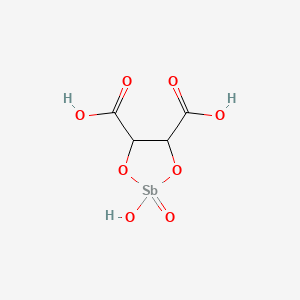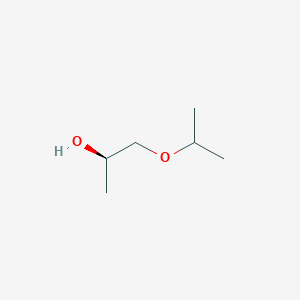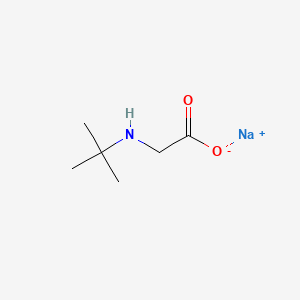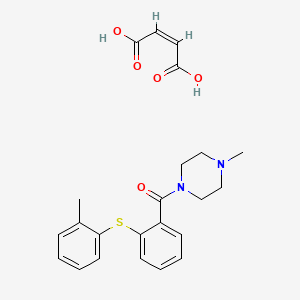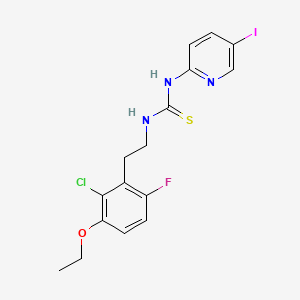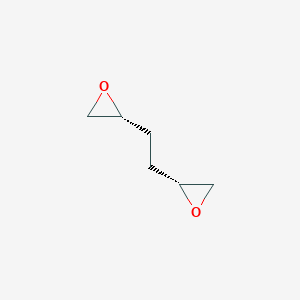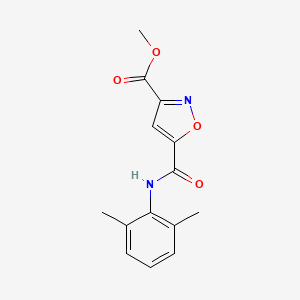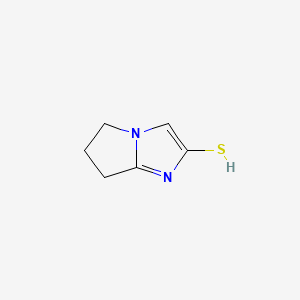
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of chromanone, featuring dimethyl substitutions at the 6 and 7 positions and a morpholinomethyl group at the 3 position. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-chromanone as the core structure.
Dimethylation: The 6 and 7 positions of the chromanone are dimethylated using methylating agents under controlled conditions.
Morpholinomethylation: The 3 position is then functionalized with a morpholinomethyl group through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled reactions.
Purification: Employing purification techniques such as crystallization and chromatography to obtain high-purity product.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups.
科学的研究の応用
4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to its biological activities, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4-Chromanone, 6,7-dimethyl-3-(piperidinomethyl)-, hydrochloride
- 6,7-Dimethyl-4-chromanone
Comparison
- Structural Differences : The presence of different substituents at the 3 position (morpholinomethyl vs. piperidinomethyl) distinguishes these compounds.
- Unique Properties : 4-Chromanone, 6,7-dimethyl-3-(morpholinomethyl)-, hydrochloride may exhibit unique biological activities and chemical reactivity due to its specific functional groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
96401-91-1 |
|---|---|
分子式 |
C16H22ClNO3 |
分子量 |
311.80 g/mol |
IUPAC名 |
6,7-dimethyl-3-(morpholin-4-ylmethyl)-2,3-dihydrochromen-4-one;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11-7-14-15(8-12(11)2)20-10-13(16(14)18)9-17-3-5-19-6-4-17;/h7-8,13H,3-6,9-10H2,1-2H3;1H |
InChIキー |
YEPWZYRPJBSYJP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)OCC(C2=O)CN3CCOCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




